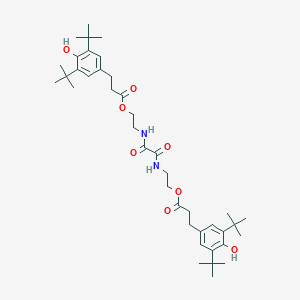
Dehydro trimipramine
Descripción general
Descripción
Trimipramine is a tricyclic antidepressant used to treat depression . It belongs to the group of medicines known as tricyclic antidepressants (TCA). These medicines are thought to work by increasing the activity of certain chemicals in the brain . It has also been used for its sedative, anxiolytic, and weak antipsychotic effects in the treatment of insomnia, anxiety disorders, and psychosis, respectively .
Molecular Structure Analysis
Trimipramine has a molecular formula of C20H26N2 with an average mass of 294.434 Da and a monoisotopic mass of 294.209595 Da . The chemical name of trimipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine .Chemical Reactions Analysis
Trimipramine can undergo photo-degradation in the UV/Sulfite/ZnO redox reaction system . The ideal conditions were a 2:1:100 Sulfite/ZnO/TRI molar ratio, pH 7, and 30 min of reaction time for 97.4% TRI degradation .Physical And Chemical Properties Analysis
Trimipramine is a small molecule . It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties .Aplicaciones Científicas De Investigación
Effects on Dream Recall and Dream Emotions
Dehydro trimipramine, a sedating tricyclic antidepressant, has been studied for its effects on dream recall and dream emotions in depressive outpatients. It showed a small effect on dream recall, potentially due to the reduction of negatively toned dreams. A significant shift towards positive dream emotions was observed, supporting the continuity hypothesis of dreaming and the link between waking-life symptomatology and negative dream emotions (Schredl et al., 2009).
Trimipramine in Primary Insomnia
Trimipramine has been investigated for its potential in treating primary insomnia. In a polysomnographic double-blind study, trimipramine significantly enhanced sleep efficiency without suppressing REM sleep, indicating its efficacy in the treatment of primary insomnia (Riemann et al., 2002).
Environmental Fate and Effects
Research on the environmental fate and effects of trimipramine, particularly its biodegradability and toxicity, has been conducted. Studies using high-resolution mass spectrometry identified various photolysis transformation products (PTPs) of trimipramine. These PTPs were found to be not readily biodegradable and potentially toxic, raising concerns about environmental risks (Khaleel et al., 2017).
Clinical Profile and Applications
Trimipramine's clinical profile has been reviewed, highlighting its efficacy as an antidepressant, unique effects on sleep architecture, and potential for treating primary insomnia. Its side effect profile and drug interactions have also been discussed, providing insights into its clinical applications (Lapierre, 2012).
Pharmacological Properties
The atypical pharmacological properties of trimipramine, distinguishing it from classical tricyclic antidepressants, have been explored. Its receptor affinity profile, effects on sleep, and potential as an antipsychotic medication have been highlighted (Berger & Gastpar, 2005).
Safety And Hazards
Trimipramine may cause side effects such as confusion or unusual drowsiness, especially in elderly patients . It may also decrease the antihypertensive activities of certain drugs . According to the safety data sheet, it is classified as having acute toxicity (oral), skin irritation, skin sensitization, serious eye damage, and specific target organ toxicity (single exposure) .
Propiedades
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFADUFBCJRRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro trimipramine | |
CAS RN |
315-69-5 | |
| Record name | Dehydro trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDRO TRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988Q8TXP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















